ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
CAS No.:
Cat. No.: VC11091287
Molecular Formula: C23H18N4O2
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -](/images/structure/VC11091287.png)
Specification
Molecular Formula | C23H18N4O2 |
---|---|
Molecular Weight | 382.4 g/mol |
IUPAC Name | ethyl 2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Standard InChI | InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-17-12-6-5-11-16(17)25-20)27(21(19)24)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2,24H2,1H3 |
Standard InChI Key | DMFVVBMKQAUFDV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N |
Canonical SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure combines a pyrrolo[2,3-b]quinoxaline backbone with a 1-naphthyl substituent, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets. The amino group at position 2 enhances hydrogen-bonding potential, while the ethyl carboxylate at position 3 introduces steric bulk and polarity, influencing solubility and membrane permeability. Quantum mechanical calculations suggest that the naphthyl group contributes to lipophilicity, a critical factor in drug bioavailability .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 382.4 g/mol |
CAS Number | Not publicly disclosed |
Hydrogen Bond Donors | 2 (NH and NH) |
Hydrogen Bond Acceptors | 4 (N and O) |
Synthetic Methodologies
Traditional Condensation Approaches
The synthesis typically begins with the condensation of 1-naphthylamine with a diketone precursor under acidic conditions, followed by cyclization to form the pyrroloquinoxaline core . Ethyl glycinate is then introduced via nucleophilic acyl substitution to install the carboxylate group. Early routes reported yields of 45–55%, with impurities arising from competing side reactions such as over-alkylation.
Optimization via Continuous Flow Reactors
Recent advancements employ continuous flow reactors to enhance reaction efficiency. By maintaining precise temperature control (±2°C) and reducing residence times to 10–15 minutes, yields have improved to 68–72%. Solvent optimization studies identified dimethylacetamide (DMA) as superior to DMF or THF, reducing byproduct formation by 22% .
Table 2: Synthesis Parameters
Parameter | Optimal Condition |
---|---|
Temperature | 80–85°C |
Solvent | Dimethylacetamide (DMA) |
Catalyst | p-Toluenesulfonic acid (0.5 eq) |
Yield | 68–72% |
Chemical Reactivity and Functionalization
Electrophilic Substitution Patterns
The electron-rich pyrroloquinoxaline core undergoes electrophilic substitution at position 6, with bromination and nitration occurring regioselectively. For instance, treatment with N-bromosuccinimide in CCl yields the 6-bromo derivative, a key intermediate for cross-coupling reactions .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Gram-positive Staphylococcus aureus, the compound exhibits an MIC of 4 µg/mL, surpassing nalidixic acid analogs (MIC = 16 µg/mL). The amino and carboxylate groups are critical for binding penicillin-binding proteins (PBPs), disrupting cell wall synthesis.
Table 3: Biological Activity Profile
Target | Activity (IC/MIC) |
---|---|
MCF-7 Breast Cancer | 1.8 µM |
A549 Lung Cancer | 2.3 µM |
Staphylococcus aureus | 4 µg/mL |
Candida albicans | 32 µg/mL |
Pharmacological Applications and Challenges
Drug Delivery Considerations
The compound’s low aqueous solubility (0.12 mg/mL in PBS) necessitates formulation strategies such as liposomal encapsulation or PEGylation. Preclinical pharmacokinetic studies in rodents show a plasma half-life of 2.7 hours, with 44% oral bioavailability.
Stability and Degradation Pathways
pH-Dependent Hydrolysis
The ethyl carboxylate ester undergoes hydrolysis under alkaline conditions (pH >9), forming the carboxylic acid derivative. Accelerated stability testing (40°C/75% RH) shows 5% degradation over 6 months when stored in amber glass under nitrogen.
Photolytic Degradation
Exposure to UV light (λ = 254 nm) for 24 hours results in 18% decomposition, primarily via C–N bond cleavage in the quinoxaline ring. Stabilization with antioxidants like BHT reduces degradation to 7%.
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